molecular formula C18H18N2O2S2 B2771660 N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE CAS No. 1797182-62-7

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE

Cat. No.: B2771660
CAS No.: 1797182-62-7
M. Wt: 358.47
InChI Key: JMHHFEVIBDSTAJ-UHFFFAOYSA-N
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Description

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a phenyl group, and a methoxy-substituted thiophene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-12-8-9-16(24-12)15(22-2)10-19-17(21)14-11-23-18(20-14)13-6-4-3-5-7-13/h3-9,11,15H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHHFEVIBDSTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methoxy-Substituted Thiophene Moiety: The methoxy-substituted thiophene can be synthesized separately and then attached to the thiazole ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit the HSET protein (KIFC1), which plays a crucial role in cancer cell survival by facilitating proper spindle formation during mitosis. Inhibition of HSET leads to multipolar mitotic spindles and subsequent cell death in centrosome-amplified cancer cells .

Antimicrobial Properties

Benzothiophene derivatives, including this compound, have shown notable antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of microbial cell walls or inhibition of essential enzymes, making it a potential candidate for developing new antimicrobial agents.

Case Studies

  • Inhibition of HSET Protein : A series of experiments demonstrated that N-[2-methoxy-2-(5-methylthiophen-2-y)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide effectively inhibited the HSET protein in vitro. This was confirmed through biochemical assays showing a significant increase in multipolarity in treated cancer cells .
    Study AspectFindings
    TargetHSET Protein (KIFC1)
    Inhibition TypeMicromolar in vitro inhibition
    Cellular ImpactInduction of multipolar phenotype
  • Antimicrobial Efficacy : A comparative study on benzothiophene derivatives revealed that compounds structurally similar to N-[2-methoxy-2-(5-methylthiophen-2-y)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide exhibited potent antimicrobial properties against a range of pathogens. The study emphasized the need for further exploration into the structure–activity relationship to optimize antimicrobial efficacy.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors on the cell surface.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylpropane-1-sulfonamide
  • N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenoxypropanamide
  • N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide

Uniqueness

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE stands out due to its unique combination of a thiazole ring, phenyl group, and methoxy-substituted thiophene moiety

Biological Activity

N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique thiazole ring, which is known for its diverse biological activities. The molecular formula is C16H18N2O2SC_{16}H_{18}N_2O_2S, and its structure includes a methoxy group, a thiazole moiety, and a phenyl group.

PropertyValue
Molecular FormulaC16H18N2O2SC_{16}H_{18}N_2O_2S
Molecular Weight306.39 g/mol
IUPAC NameThis compound

Research indicates that thiazole derivatives often exhibit their biological activity through various mechanisms, including:

  • Antitumor Activity : Thiazoles have been shown to induce apoptosis in cancer cells by inhibiting specific pathways associated with cell survival. For instance, studies have demonstrated that compounds with similar structures can significantly inhibit the Bcl-2 protein, which is crucial for cancer cell survival .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes such as monoamine oxidase (MAO), which plays a role in neurodegenerative diseases .
  • Antimicrobial Properties : Some thiazole derivatives have shown promise against various bacterial strains, suggesting potential use in treating infections .

Anticancer Activity

A study focused on the structure-activity relationship (SAR) of thiazole compounds revealed that modifications to the thiazole ring significantly affect cytotoxicity against cancer cell lines. The presence of electron-donating groups like methoxy enhances activity against tumor cells .

For instance, a related compound with a similar thiazole structure was tested against human glioblastoma U251 cells and exhibited an IC50 value significantly lower than that of standard treatments like doxorubicin. This suggests that this compound could have comparable or superior anticancer effects.

Neuroprotective Effects

Another study investigated the neuroprotective capabilities of thiazole derivatives in models of neurodegeneration. The findings indicated that these compounds could potentially protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities .

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)Reference
1AcetylationAcetic anhydride, toluene, 80°C75
2Nucleophilic substitutionMethanol, KOH, 25°C85
3Carboxamide formationEDCI, HOBt, ethanol, reflux90

How is structural characterization performed for this compound?

Basic
Characterization relies on:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity .
  • Mass spectrometry (MS) for molecular weight validation .
  • X-ray crystallography (using SHELX programs) to resolve stereochemistry and crystal packing .

For example, a related benzamide derivative showed distinct ¹H-NMR peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 3.3 ppm (methoxy group) .

What are the key considerations in optimizing reaction conditions for high-purity synthesis?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may require post-reaction purification .
  • Catalyst choice : EDCI/HOBt improves carboxamide coupling efficiency by reducing racemization .
  • Temperature control : Reflux conditions (e.g., 80°C in ethanol) increase reaction rates but risk side-product formation .

Q. Table 2: Impact of Solvent on Yield

SolventReaction Time (h)Yield (%)Purity (HPLC)
Ethanol129098%
DCM247595%
Acetonitrile188297%

How do computational studies contribute to understanding its mechanism of action?

Q. Advanced

  • Molecular docking : Predicts binding affinity to targets like kinases or GPCRs. For instance, the thiophene ring participates in π-π interactions with aromatic residues in enzyme active sites .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity. The trifluoromethoxy group in analogs enhances metabolic stability by reducing electron density .

A study on a similar compound showed a binding energy of -9.2 kcal/mol with COX-2, suggesting anti-inflammatory potential .

How can contradictions in biological activity data across studies be resolved?

Q. Advanced

  • Dose-response analysis : Ensure activity is concentration-dependent. For example, antimicrobial effects may vary below IC₅₀ thresholds .
  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for cancer studies) and controls .
  • Meta-analysis : Compare structural analogs to identify substituents critical for activity. A methyl group at the thiophene position increased anticancer potency by 40% in one study .

Q. Table 3: Biological Activity Variations

StudyCell Line/StrainIC₅₀ (µM)Key Structural Feature
AMCF-7 (breast cancer)12.35-Methylthiophene
BHeLa (cervical cancer)28.7Unsubstituted thiophene

What strategies are used to design derivatives with improved pharmacokinetics?

Q. Advanced

  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to enhance lipophilicity .
  • Prodrug approaches : Introduce ester moieties for better solubility and controlled release .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., thiophene oxidation) .

A derivative with a 4-butoxy group showed 3x higher plasma half-life in murine models due to reduced CYP450 metabolism .

Notes

  • Methodological answers integrate synthesis, characterization, and computational workflows.
  • Data tables highlight critical experimental parameters and outcomes.

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